4-Chloro-6-(1-pyrrolidinyl)-1,3,5-triazin-2-ylamine
Description
Nomenclature and Identification
4-Chloro-6-(1-pyrrolidinyl)-1,3,5-triazin-2-ylamine is systematically identified through its IUPAC name, which reflects its triazine core and substituents. Key identifiers include:
The compound’s structure features a 1,3,5-triazine ring with a chlorine substituent at position 4, a pyrrolidin-1-yl group at position 6, and an amino group at position 2. This substitution pattern distinguishes it from simpler triazine derivatives like melamine or cyanuric acid.
Historical Context of 1,3,5-Triazine Derivatives
1,3,5-Triazines (s-triazines) have been central to synthetic chemistry since their discovery in the 19th century. Key developments include:
Synthesis Methods :
- Trimerization of Nitriles : Early methods involved the cyclization of cyanogen chloride or cyanamide to form symmetrical triazines.
- Pinner Triazine Synthesis : Adolf Pinner’s 1890 method enabled the preparation of substituted triazines by reacting aryl amidines with phosgene, a precursor to modern functionalization strategies.
Pharmaceutical and Industrial Applications :
The development of 4-chloro-6-(1-pyrrolidinyl)-1,3,5-triazin-2-ylamine aligns with trends toward asymmetrically substituted triazines for targeted applications, including pharmacological research.
Position in Triazine Chemistry Classification
1,3,5-Triazines are classified by their substituents’ positions and functional groups. The compound’s structure places it in the asymmetrically substituted s-triazine category, distinct from symmetric derivatives like melamine.
This substitution pattern enables diverse reactivity, making it a candidate for further functionalization in organic synthesis.
Structural Registration and Database Information
The compound is registered in multiple chemical databases with standardized identifiers:
| Database | Identifier | Value |
|---|---|---|
| CAS Registry | CAS Number | 937670-30-9 |
| PubChem | CID | 23009038 |
| InChI | InChI Key | YYZMMSGOQWEEQP-UHFFFAOYSA-N |
| SMILES | Canonical SMILES | C1CCN(C1)C2=NC(=NC(=N2)N)Cl |
Additional metadata includes:
- Molecular Formula : C₇H₁₀ClN₅ (confirmed by PubChem and AK Scientific).
- Molecular Weight : 199.64 g/mol (calculated via PubChem tools).
- Synonyms : 4-chloro-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine.
These registrations ensure interoperability across research platforms, facilitating reproducibility in synthetic and analytical studies.
Properties
IUPAC Name |
4-chloro-6-pyrrolidin-1-yl-1,3,5-triazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN5/c8-5-10-6(9)12-7(11-5)13-3-1-2-4-13/h1-4H2,(H2,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYZMMSGOQWEEQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC(=N2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(1-pyrrolidinyl)-1,3,5-triazin-2-ylamine typically involves the reaction of 4,6-dichloro-1,3,5-triazine with pyrrolidine. The reaction is carried out in the presence of a base, such as sodium carbonate, in a solvent mixture of dioxane and water at elevated temperatures (70-80°C) . This method can also be optimized using microwave irradiation to achieve higher yields and shorter reaction times.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. The reaction conditions are carefully controlled to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(1-pyrrolidinyl)-1,3,5-triazin-2-ylamine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at elevated temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, substitution with an amine would yield a corresponding aminotriazine derivative.
Scientific Research Applications
Medicinal Chemistry
4-Chloro-6-(1-pyrrolidinyl)-1,3,5-triazin-2-ylamine has been investigated for its potential as an anticancer agent. Research indicates that triazine derivatives can inhibit specific cancer pathways, making them valuable in cancer therapy. For instance, compounds similar to this triazine have shown efficacy against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Case Study: Anticancer Activity
A study assessing the anticancer properties of triazine derivatives found that modifications in the triazine structure significantly influenced their cytotoxic effects on cancer cells. The introduction of a pyrrolidine group was noted to enhance the compound's activity against certain tumor types .
Agricultural Chemistry
In agricultural applications, triazine compounds are widely used as herbicides due to their ability to inhibit photosynthesis in plants. 4-Chloro-6-(1-pyrrolidinyl)-1,3,5-triazin-2-ylamine may serve as a precursor for developing new herbicides that target specific weeds while minimizing environmental impact.
Case Study: Herbicidal Activity
Research has demonstrated that triazine-based herbicides exhibit selective toxicity towards certain weed species while being less harmful to crops. The structural characteristics of triazines allow for the design of compounds with tailored herbicidal properties .
Mechanism of Action
The mechanism of action of 4-Chloro-6-(1-pyrrolidinyl)-1,3,5-triazin-2-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-6-(1-pyrrolidinyl)pyrimidine: Similar in structure but contains a pyrimidine ring instead of a triazine ring.
6-Chloro-1,3,5-triazine-2,4-diamine: Contains a triazine ring with two amino groups and a chlorine atom.
Uniqueness
4-Chloro-6-(1-pyrrolidinyl)-1,3,5-triazin-2-ylamine is unique due to the presence of both a chlorine atom and a pyrrolidinyl group on the triazine ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
4-Chloro-6-(1-pyrrolidinyl)-1,3,5-triazin-2-ylamine, a derivative of the s-triazine family, has garnered attention due to its diverse biological activities. This compound is characterized by its unique structural features, which contribute to its potential applications in medicinal chemistry, particularly in anticancer and antimicrobial research.
Chemical Structure and Properties
The chemical formula of 4-Chloro-6-(1-pyrrolidinyl)-1,3,5-triazin-2-ylamine is with a molecular weight of approximately 199.64 g/mol. Its structure includes a triazine core, which is known for enhancing biological activity through various mechanisms.
Anticancer Activity
Recent studies have highlighted the anticancer properties of s-triazine derivatives, including 4-Chloro-6-(1-pyrrolidinyl)-1,3,5-triazin-2-ylamine. Research indicates that compounds with triazine cores can inhibit cell proliferation and induce apoptosis in cancer cells. For instance:
- Mechanism of Action : The triazine derivatives may inhibit key enzymes involved in tumorigenesis, thereby reducing cancer cell growth. This inhibition can lead to the activation of apoptotic pathways in malignant cells .
- Case Study : In vitro studies demonstrated that triazine derivatives showed significant cytotoxicity against various human cancer cell lines such as MCF-7 (breast cancer) and K-562 (leukemia). The specific IC50 values for these compounds need further elucidation through comprehensive assays .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 4-Chloro-6-(1-pyrrolidinyl)-1,3,5-triazin-2-ylamine | MCF-7 | TBD | Enzyme inhibition |
| 4-Chloro-6-(1-pyrrolidinyl)-1,3,5-triazin-2-ylamine | K-562 | TBD | Apoptosis induction |
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored. Triazine derivatives are known to exhibit bactericidal and fungicidal activities:
- Bactericidal Effects : Studies have shown that certain triazine derivatives can effectively inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways .
Other Biological Activities
In addition to anticancer and antimicrobial effects, research has indicated that triazine derivatives may possess antiviral properties. Molecular docking studies suggest that these compounds can interact with viral enzymes, potentially inhibiting their activity:
Q & A
Q. What are the standard synthetic protocols for 4-Chloro-6-(1-pyrrolidinyl)-1,3,5-triazin-2-ylamine, and how are intermediates characterized?
Methodological Answer: The compound is typically synthesized via nucleophilic substitution on a triazine core. For example, chloro-substituted triazines react with pyrrolidine under basic conditions (e.g., triethylamine in toluene) to introduce the pyrrolidinyl group . Key intermediates, such as 4-chloro-6-arylpyrimidin-2-amines, are characterized using NMR, HPLC, and mass spectrometry to confirm substitution patterns and purity. Electrochemical methods (e.g., cyclic voltammetry) can assess redox behavior of intermediates, as demonstrated in studies on analogous triazinones .
Q. How can researchers validate the purity and structural integrity of 4-Chloro-6-(1-pyrrolidinyl)-1,3,5-triazin-2-ylamine?
Methodological Answer: Combined spectroscopic techniques are essential:
- NMR (¹H/¹³C) confirms substitution patterns and absence of unreacted precursors.
- HPLC with UV detection quantifies purity, particularly for detecting residual solvents or byproducts.
- Mass spectrometry (ESI-TOF) verifies molecular weight and fragmentation patterns.
For example, similar triazine derivatives were validated using these methods in herbicide development .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?
Methodological Answer: SAR studies require systematic variation of substituents on the triazine core. For instance:
- Replace pyrrolidinyl with other amines (e.g., cyclopropylamino in procyazine ) to assess steric/electronic effects.
- Introduce sulfonamide or sulfonyl groups (as in derivatives) to enhance binding to biological targets like kinases or reductases.
High-throughput screening of analogs against target enzymes (e.g., cytosolic reductases) can identify key functional groups. Activity data should be analyzed using computational tools (e.g., molecular docking) to refine SAR models .
Q. How can researchers resolve contradictions in reported biological activities of triazine derivatives?
Methodological Answer: Discrepancies often arise from differences in assay conditions or impurity profiles. To address this:
- Reproduce assays under standardized conditions (e.g., pH, temperature, enzyme concentration).
- Cross-validate using orthogonal methods (e.g., enzymatic inhibition vs. cellular viability assays).
- Re-synthesize compounds with rigorous purity checks, as impurities in procyazine analogs were shown to skew herbicidal activity .
Contradictions in inhibitory data for triazine-based dyes () highlight the need for controlled experimental replication .
Q. What strategies are effective for improving the stability of 4-Chloro-6-(1-pyrrolidinyl)-1,3,5-triazin-2-ylamine in aqueous solutions?
Methodological Answer: Stability can be enhanced via:
- pH optimization : Triazines are prone to hydrolysis under acidic/basic conditions. Buffering near neutral pH (6–8) minimizes degradation.
- Lyophilization : Freeze-drying the compound as a sodium salt (as in reactive dyes, ) improves shelf life.
- Co-solvents : Use of DMSO or ethanol (10–20% v/v) reduces water activity. Stability studies on similar compounds (e.g., Reactive Red 24) showed a 90% retention of activity after 6 months under these conditions .
Specialized Applications
Q. How is this compound utilized in the development of reactive dyes, and what are key functionalization steps?
Methodological Answer: The triazine core acts as a reactive anchor in dyes, enabling covalent bonding to cellulose. Key steps include:
- Chlorine displacement : The 4-chloro group reacts with nucleophilic groups (e.g., -OH in cellulose) under alkaline conditions.
- Azo coupling : Introduction of sulfonated arylazo groups (e.g., in Reactive Red 194) enhances water solubility and chromophore intensity .
- Post-functionalization : Sulfonation or sulfomethylation (as in ) improves dye fixation. Reaction progress is monitored via UV-Vis spectroscopy and TLC .
Q. What electrochemical properties make this compound suitable for energy storage or sensor applications?
Methodological Answer: The triazine-pyrrolidinyl structure exhibits redox activity due to electron-deficient aromatic rings and amine lone pairs. Cyclic voltammetry of analogous triazinones revealed reversible reduction peaks at −0.8 to −1.2 V (vs. Ag/AgCl), suggesting utility in supercapacitors . For sensors, functionalization with thiol groups (e.g., via ’s sulfhydryl derivatives) enables immobilization on gold electrodes for heavy metal detection .
Data Analysis & Experimental Design
Q. How should researchers design experiments to compare the herbicidal efficacy of this compound with commercial triazine herbicides?
Methodological Answer:
- Controlled greenhouse trials : Test at varying concentrations (0.1–10 ppm) on model weeds (e.g., Arabidopsis), using atrazine or cyanazine () as benchmarks.
- Mechanistic studies : Measure inhibition of photosystem II (PSII) via chlorophyll fluorescence assays.
- Statistical analysis : Use ANOVA to compare dose-response curves and EC₅₀ values. Studies on procyazine highlighted the importance of chlorine positioning for PSII binding .
Q. What computational tools are recommended for predicting the environmental fate of this compound?
Methodological Answer:
- QSPR models : Predict biodegradation pathways using software like EPI Suite, incorporating parameters like logP and pKa.
- Molecular dynamics simulations : Assess binding affinity to soil organic matter (humic acids) to estimate leaching potential.
- Toxicity profiling : Use tools like TEST (EPA) to estimate aquatic toxicity, validated against experimental data from triazine herbicides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
